molecular formula C16H19NO2S B7530669 N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide

Cat. No. B7530669
M. Wt: 289.4 g/mol
InChI Key: OQRIRMFZDRFNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide selectively inhibits COX-2, which is an enzyme responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide reduces the production of prostaglandins, resulting in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it a useful tool for studying the role of COX-2 in various biological processes. Moreover, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has been extensively studied in various animal models, which makes it a reliable tool for studying the effects of COX-2 inhibition in vivo. However, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes such as COX-1, which may affect the interpretation of the results.

Future Directions

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has several potential future directions. It can be used as a tool for studying the role of COX-2 in various biological processes. Moreover, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide can be used as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Furthermore, N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide can be used as a lead compound for the development of new COX-2 inhibitors with improved selectivity and efficacy.
Conclusion:
N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide is a selective COX-2 inhibitor that has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has several advantages for lab experiments, but it also has some limitations. N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has several potential future directions, which make it a promising lead compound for the development of new COX-2 inhibitors with improved selectivity and efficacy.

Synthesis Methods

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide is synthesized by reacting 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This is then reacted with isobutylamine to form N-(2-methylphenyl)-2-methylpropanamide, which is further reacted with benzenesulfonyl chloride to form N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide.

Scientific Research Applications

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide has been widely used in scientific research for its potential applications in various fields such as cancer research, neuroscience, cardiovascular research, and immunology. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-8-6-7-9-15(13)12-14(2)17-20(18,19)16-10-4-3-5-11-16/h3-11,14,17H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRIRMFZDRFNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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